3-maleimidopropionylarginylmonoiodotyrosine
3-maleimidopropionylarginylmonoiodotyrosine
Brand Name:
Vulcanchem
CAS No.:
138191-82-9
VCID:
VC0152045
InChI:
InChI=1S/C22H27IN6O7/c23-29(19(34)15(24)2-1-10-27-21(25)26)22(20(35)36,12-13-3-5-14(30)6-4-13)16(31)9-11-28-17(32)7-8-18(28)33/h3-8,15,30H,1-2,9-12,24H2,(H,35,36)(H4,25,26,27)/t15-,22+/m0/s1
SMILES:
C1=CC(=CC=C1CC(C(=O)CCN2C(=O)C=CC2=O)(C(=O)O)N(C(=O)C(CCCN=C(N)N)N)I)O
Molecular Formula:
C22H27IN6O7
Molecular Weight:
614.4 g/mol
3-maleimidopropionylarginylmonoiodotyrosine
CAS No.: 138191-82-9
Main Products
VCID: VC0152045
Molecular Formula: C22H27IN6O7
Molecular Weight: 614.4 g/mol
CAS No. | 138191-82-9 |
---|---|
Product Name | 3-maleimidopropionylarginylmonoiodotyrosine |
Molecular Formula | C22H27IN6O7 |
Molecular Weight | 614.4 g/mol |
IUPAC Name | (2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-iodoamino]-5-(2,5-dioxopyrrol-1-yl)-2-[(4-hydroxyphenyl)methyl]-3-oxopentanoic acid |
Standard InChI | InChI=1S/C22H27IN6O7/c23-29(19(34)15(24)2-1-10-27-21(25)26)22(20(35)36,12-13-3-5-14(30)6-4-13)16(31)9-11-28-17(32)7-8-18(28)33/h3-8,15,30H,1-2,9-12,24H2,(H,35,36)(H4,25,26,27)/t15-,22+/m0/s1 |
Standard InChIKey | AFNHYMBYOPDLFG-OYHNWAKOSA-N |
Isomeric SMILES | C1=CC(=CC=C1C[C@@](C(=O)CCN2C(=O)C=CC2=O)(C(=O)O)N(C(=O)[C@H](CCCN=C(N)N)N)I)O |
SMILES | C1=CC(=CC=C1CC(C(=O)CCN2C(=O)C=CC2=O)(C(=O)O)N(C(=O)C(CCCN=C(N)N)N)I)O |
Canonical SMILES | C1=CC(=CC=C1CC(C(=O)CCN2C(=O)C=CC2=O)(C(=O)O)N(C(=O)C(CCCN=C(N)N)N)I)O |
Synonyms | 3-maleimidopropionyl-Arg-I-Tyr 3-maleimidopropionylarginylmonoiodotyrosine 3-MPAIT |
PubChem Compound | 132135 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume